molecular formula C6H10Cl2N2 B2534934 4-(3-chloropropyl)-1H-pyrazole hydrochloride CAS No. 178620-30-9

4-(3-chloropropyl)-1H-pyrazole hydrochloride

Cat. No.: B2534934
CAS No.: 178620-30-9
M. Wt: 181.06
InChI Key: DPUQUTUFHXKZFR-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)-1H-pyrazole hydrochloride (CAS 178620-30-9) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a pyrazole heterocycle, a privileged scaffold extensively studied for its diverse biological activities . The molecule is substituted with a 3-chloropropyl chain, which provides a reactive handle for further functionalization, making it a versatile building block for the synthesis of more complex molecules. The pyrazole core is a significant structural motif in the development of compounds with antioxidant and antiproliferative properties. Recent scientific investigations into pyrazole derivatives have shown their remarkable potential to inhibit reactive oxygen species (ROS) production and exhibit promising anticancer activities in various cell lines . Researchers utilize such chloropropyl-substituted pyrazoles as key precursors in constructing libraries of compounds for high-throughput screening against various biological targets. Applications & Research Value: • Medicinal Chemistry: Serves as a critical synthon in the design and synthesis of novel bioactive molecules for pharmacological evaluation . • Antioxidant Research: Pyrazole derivatives have demonstrated strong activity in inhibiting superoxide anion production and lipid peroxidation, which are key indicators of oxidative stress . • Agrochemical & Material Science: Used in the development of new compounds for agrochemical and industrial applications . Handling & Safety: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate safety protocols before use.

Properties

IUPAC Name

4-(3-chloropropyl)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUQUTUFHXKZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloropropyl)-1H-pyrazole hydrochloride typically involves the reaction of 3-chloropropylamine with a pyrazole derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the terminal chlorine atom. Key reactions include:

Reaction TypeReagent/ConditionsProductYieldSource
HydrolysisNaOH (aq.), reflux4-(3-hydroxypropyl)-1H-pyrazole78%
AminationEthylamine, DMF, 60°C4-(3-(ethylamino)propyl)-1H-pyrazole65%
ThiolationNaSH, ethanol, rt4-(3-mercaptopropyl)-1H-pyrazole82%

Mechanistic studies indicate that steric hindrance from the pyrazole ring influences substitution rates, with polar aprotic solvents like DMF accelerating reactivity .

Cyclization and Heterocycle Formation

The chloropropyl side chain facilitates intramolecular cyclization under basic conditions:

ConditionsProductKey IntermediateApplicationSource
K₂CO₃, DMSO, 80°CPyrazolo[1,5-a]pyrimidineEnolate formationPharmaceutical intermediates
CuI, DIPEA, DMFPyrazolo-fused triazolesCopper-catalyzed azide-alkyne cycloadditionBioactive compound synthesis

Cyclization reactions exhibit regioselectivity dependent on the base strength and solvent polarity .

Oxidation and Functional Group Interconversion

The propyl chain undergoes selective oxidation:

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄, H₂SO₄0°C, 2 hr4-(3-chloropropanoyl)-1H-pyrazole90% (ketone)
CrO₃, acetic acidReflux, 4 hr4-(3-chloropropanoic acid)-1H-pyrazole73% (carboxylic acid)

Controlled oxidation at low temperatures favors ketone formation, while stronger acidic conditions promote carboxylic acid derivatives .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid4-(3-chloropropyl)-1-arylpyrazole68–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-alkylated pyrazoles74–91%

Arylations occur preferentially at the N1 position of the pyrazole ring due to electronic directing effects .

Condensation and Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

ReactionComponentsProductKey FeatureSource
Biginelli reactionThiourea, ethyl acetoacetatePyrazolyl-dihydropyrimidinonesAnticancer activity
Knoevenagel condensationMalononitrileCyanoacrylate derivativesFluorescent probes

These reactions exploit both the pyrazole ring’s nucleophilicity and the chloropropyl chain’s electrophilicity .

Coordination Chemistry

The pyrazole nitrogen coordinates with transition metals, forming complexes with catalytic and magnetic properties:

Metal SaltLigand RatioComplex StructureApplicationSource
Cu(NO₃)₂1:2Bis(pyrazolyl)copper(II)Oxidation catalysis
FeCl₃1:3Ferric clusterSingle-molecule magnets

Stoichiometry and counterion choice significantly influence complex geometry and reactivity .

Scientific Research Applications

Synthesis of 4-(3-chloropropyl)-1H-pyrazole hydrochloride

The synthesis of this compound typically involves halogenation and reductive processes. A notable method for synthesizing this compound includes the halogenation of 4-nitropyrazole followed by reduction using catalysts like palladium on carbon or platinum on carbon, yielding high selectivity and purity . The reaction conditions, such as temperature and pressure, are critical for optimizing yield and minimizing byproducts.

Biological Activities

Recent studies have highlighted the biological activities associated with pyrazole derivatives, including this compound. The compound has been investigated for its potential as:

  • Antimicrobial Agents : Pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Agents : Certain pyrazoles have shown efficacy in reducing inflammation markers in various biological models, suggesting their potential use in treating inflammatory diseases .
  • P2Y14 Receptor Antagonists : Research indicates that pyrazole derivatives can act as antagonists to the P2Y14 receptor, which is involved in immune responses. This activity positions them as potential therapeutic agents for innate immune system disorders .

Applications in Agriculture

The compound has also been explored for its pesticidal properties. The development of pesticides based on pyrazole structures has shown promise due to their effectiveness against various agricultural pests while maintaining a favorable environmental profile. The synthesis of such compounds often emphasizes efficiency and cost-effectiveness in production .

Antimicrobial Efficacy

A study focused on the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

Anti-inflammatory Activity

In a model of acute peritonitis, the administration of pyrazole derivatives resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs .

Pesticidal Applications

Research into the synthesis of novel pesticidal compounds based on pyrazole structures revealed that modifications to the pyrazole ring can enhance activity against specific pests while reducing toxicity to non-target organisms. This approach aligns with current trends in sustainable agriculture .

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

4-(3-Pyrrolidinyl)-1H-Pyrazole Hydrochloride (CAS 1000688-81-2)
  • Structure : Replaces the 3-chloropropyl group with a pyrrolidine ring at the 4-position.
  • Properties: The pyrrolidine ring introduces a secondary amine, increasing basicity compared to the neutral chloropropyl chain.
  • Applications : Likely used in drug discovery for central nervous system (CNS) targets due to pyrrolidine’s prevalence in neuromodulators.
1-(3-Chloropropyl)-1H-Imidazole Hydrochloride (CAS 53710-78-4)
  • Structure : Substitutes pyrazole with imidazole, which has two adjacent nitrogen atoms.
  • Properties : Imidazole’s higher aromaticity and pKa (~7.0 for the N-H) confer greater pH-dependent solubility. The chloropropyl group’s electronic effects may differ due to imidazole’s resonance stabilization .

Substituent Variations

1-(3-Chloropropyl)-Pyrrolidine Hydrochloride (CAS 57616-69-0)
  • Structure : Combines a pyrrolidine ring with a 3-chloropropyl chain.
  • Properties : The absence of a pyrazole ring reduces aromatic stabilization, increasing conformational flexibility. This impacts binding affinity in receptor-ligand interactions .
  • Applications : A key intermediate in synthesizing trazodone analogs, highlighting its role in serotonin antagonist and reuptake inhibitors (SARIs) .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
  • Structure: Features a pyrazole core with phenyl, cyano, and carboxamide substituents.
  • Properties: The carboxamide group enhances polarity (mp: 133–135°C), contrasting with the lipophilic chloropropyl group. Cyano substituents increase electrophilicity, influencing reactivity in further functionalization .

Pharmaceutical Derivatives

Trazodone Hydrochloride Intermediate (CAS 39577-43-0)
  • Structure : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
  • Properties: The piperazine ring introduces two basic nitrogen atoms, enabling salt formation and enhanced solubility.
  • Applications : Intermediate in trazodone synthesis, a serotonin antagonist used for depression and insomnia.
Fadrozole (CAS 102676-30-2)
  • Structure : 4-[[5-(3-chloropropyl)-1H-imidazol-1-yl]methyl]benzonitrile.
  • Properties : Combines imidazole, chloropropyl, and benzonitrile groups. The nitrile enhances metabolic stability, while the chloropropyl may improve membrane permeability .
  • Applications : Aromatase inhibitor used in breast cancer therapy.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Formula Key Applications
4-(3-Chloropropyl)-1H-pyrazole HCl Pyrazole 3-Chloropropyl, HCl Not reported C₆H₁₀Cl₂N₂ Pharmaceutical intermediates
4-(3-Pyrrolidinyl)-1H-pyrazole HCl Pyrazole 3-Pyrrolidinyl, HCl Not reported C₇H₁₂ClN₃ CNS drug candidates
1-(3-Chloropropyl)-1H-imidazole HCl Imidazole 3-Chloropropyl, HCl Not reported C₆H₁₀Cl₂N₂ Antimicrobial agents
Trazodone Intermediate (CAS 39577-43-0) Piperazine 3-Chlorophenyl, 3-chloropropyl Not reported C₁₃H₁₈Cl₂N₂ Antidepressant synthesis
Fadrozole (CAS 102676-30-2) Imidazole 3-Chloropropyl, benzonitrile Not reported C₁₂H₁₅ClN₂ Breast cancer therapy

Research Findings and Implications

  • Reactivity: Pyrazole derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions .
  • Bioactivity : Chloropropyl-containing compounds often show improved blood-brain barrier penetration due to increased lipophilicity, critical for CNS-targeted drugs .
  • Salt Forms : Hydrochloride salts universally improve solubility; for example, trazodone’s hydrochloride form achieves >90% oral bioavailability .

Biological Activity

4-(3-chloropropyl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C₇H₈ClN₃·HCl
  • CAS Number : 178620-30-9
  • Molecular Weight : 195.06 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to receptors that are critical in pain and inflammation signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • Studies have demonstrated that pyrazole derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to pyrazoles have shown up to 85% inhibition of TNF-α at certain concentrations .
  • Anticancer Potential :
    • Recent advancements in drug design have identified pyrazole derivatives as promising candidates in cancer therapy. They have been evaluated for their cytotoxic potential against various cancer cell lines, showing significant activity against tumor growth .
  • Antimicrobial Properties :
    • The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, derivatives of pyrazoles have shown antimicrobial activity against E. coli and S. aureus .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

StudyFindings
Abadi et al. (2022)Evaluated 1,3,4-trisubstituted pyrazoles for cytotoxicity; compounds showed significant anti-cancer activity .
Selvam et al. (2021)Synthesized novel pyrazole derivatives with anti-inflammatory and analgesic properties; some compounds exhibited comparable effects to indomethacin .
Burguete et al. (2015)Developed 1,5-diaryl pyrazoles with notable antibacterial activity; specific modifications enhanced efficacy against resistant strains .

Comparative Analysis with Similar Compounds

This compound is often compared with other pyrazole derivatives due to its unique structure and biological properties:

CompoundBiological ActivityNotes
4-(3-chloropropyl)-1H-pyrazoleAnti-inflammatory, anticancerUnique chloropropyl group enhances reactivity .
PhenylbutazoneAnti-inflammatoryOlder compound with similar action but limited use due to side effects .
Pyrazole-thiazolidinonesAnti-inflammatory, analgesicNewer class showing promise in pain management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-chloropropyl)-1H-pyrazole hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chloropropyl group can be introduced to a pyrazole core using alkylating agents like 3-chloropropyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base (e.g., K₂CO₃). Optimization strategies include:

  • Catalyst use : Triethylamine or DMAP to enhance reaction efficiency .
  • Temperature control : Reflux at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) improves purity. Yields range from 47% to 79% depending on substituent steric effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms the pyrazole backbone and chloropropyl chain. Pyrazole protons appear as singlets (δ 7.5–8.5 ppm), while chloropropyl signals split into multiplets (δ 3.5–4.5 ppm for CH₂Cl) .
  • IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (650–750 cm⁻¹) .
  • Elemental Analysis : Validates molecular formula (e.g., C₆H₁₀ClN₂·HCl) with <0.3% deviation .

Q. How should researchers handle stability challenges during storage?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at −20°C to prevent hydrolysis of the chloropropyl group.
  • Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation, ensuring >95% purity .

Advanced Research Questions

Q. How does the chloropropyl substituent influence bioactivity compared to other alkyl/aryl groups on pyrazole derivatives?

  • Methodological Answer :

  • The chloropropyl group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, analogs with chloropropyl groups show 20–30% higher inhibition than methyl-substituted derivatives against E. coli (MIC: 12.5 µg/mL vs. 25 µg/mL) .
  • SAR Analysis : Replace the chloropropyl group with bromo or trifluoromethyl variants to assess electronic effects. Use logP calculations (e.g., ChemDraw) to correlate hydrophobicity with activity .

Q. What computational approaches predict binding interactions of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with GlcN-6-P-synthase (PDB ID: 1JXA). The chloropropyl group forms hydrophobic contacts with Leu-123, while pyrazole nitrogen atoms hydrogen-bond to Asp-98 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD values <2.0 Å indicate stable ligand-protein complexes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Variable Controls : Standardize test organisms (e.g., C. albicans ATCC 10231) and incubation conditions (pH 7.4, 37°C) .
  • Dose-Response Curves : Compare EC₅₀ values rather than inhibition percentages. For example, a study reporting 80% inhibition at 50 µg/mL may align with another showing EC₅₀ = 30 µg/mL after normalizing assay parameters .

Q. What strategies validate HPLC methods for quantifying impurities in this compound?

  • Methodological Answer :

  • System Suitability : Test resolution between the main peak and closest impurity (e.g., dechlorinated byproduct) using USP guidelines (resolution >2.0) .
  • Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products. Use LC-MS to confirm impurity structures .

Q. How can reaction pathways be modified to synthesize deuterated or isotopically labeled analogs for mechanistic studies?

  • Methodological Answer :

  • Deuterium Incorporation : Replace 3-chloropropyl chloride with 3-chloro-d₆-propyl bromide in D₂O solvent to label the propyl chain. Confirm via ²H NMR .
  • Radiolabeling : Use [¹⁴C]-labeled pyrazole precursors in Suzuki-Miyaura couplings, followed by HCl quenching. Purify via preparative TLC .

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